dimethyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl groups and a methoxyphenyl carbamoyl methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The dimethyl groups are introduced via alkylation reactions, while the methoxyphenyl carbamoyl methyl group is added through a series of condensation reactions involving methoxyphenyl isocyanate and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl carbamoyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylate: A simpler triazole derivative used in similar applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole compound with different substituents, used as a precursor in the synthesis of nucleoside analogues.
Uniqueness
4,5-DIMETHYL 1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and methoxyphenyl carbamoyl groups enhances its potential for various applications compared to simpler triazole derivatives.
Properties
Molecular Formula |
C15H16N4O6 |
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Molecular Weight |
348.31 g/mol |
IUPAC Name |
dimethyl 1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H16N4O6/c1-23-10-7-5-4-6-9(10)16-11(20)8-19-13(15(22)25-3)12(17-18-19)14(21)24-2/h4-7H,8H2,1-3H3,(H,16,20) |
InChI Key |
GNRRNLXJGIHJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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